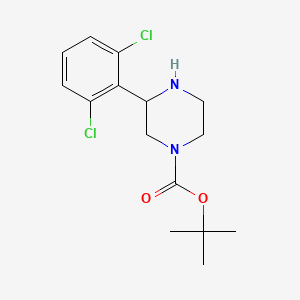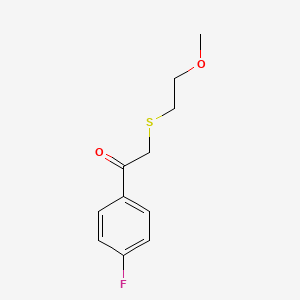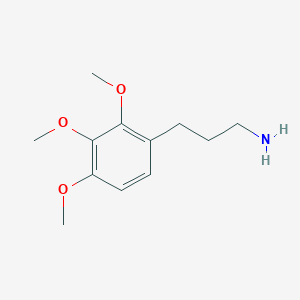![molecular formula C14H11Cl2F4N B13539554 (4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13539554.png)
(4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with a complex structure that includes both chlorophenyl and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4-chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride
- (4-chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]methanamine hydrochloride
Uniqueness
What sets (4-chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride apart from similar compounds is its specific arrangement of functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H11Cl2F4N |
|---|---|
Molekulargewicht |
340.1 g/mol |
IUPAC-Name |
(4-chlorophenyl)-[2-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H10ClF4N.ClH/c15-9-6-4-8(5-7-9)13(20)10-2-1-3-11(12(10)16)14(17,18)19;/h1-7,13H,20H2;1H |
InChI-Schlüssel |
KXDOHWQINYSRFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(C2=CC=C(C=C2)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
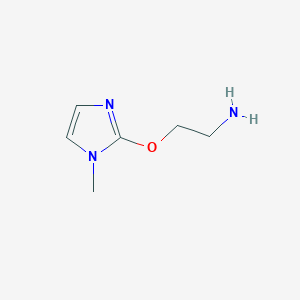
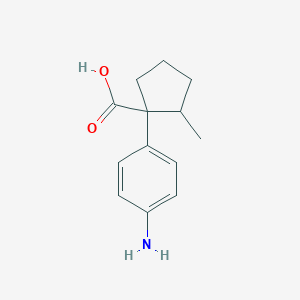
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
![rac-tert-butyl 4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13539501.png)
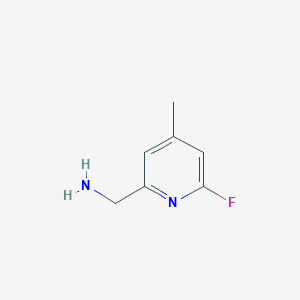
![(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13539511.png)
